Dehydrostephanine

説明

Dehydrostephanine is a natural product found in Stephania kwangsiensis, Stephania epigaea, and other organisms with data available.

科学的研究の応用

Antiarrhythmic Effects

Dehydrostephanine has been studied for its antiarrhythmic properties. A study synthesized several derivatives of aporphine alkaloids, including this compound, and evaluated their effects on arrhythmia in animal models. The findings indicated that this compound demonstrated significant antiarrhythmic activity in models induced by chloroform and barium chloride, suggesting its potential as a therapeutic agent for cardiac arrhythmias. The effective dosage was noted to be around 5 mg/kg, although it exhibited a relatively short duration of action and high toxicity compared to other derivatives .

| Compound | Effective Dose (mg/kg) | Toxicity (LD50) (mg/kg) | Observed Effects |

|---|---|---|---|

| This compound (4a) | 5 | High | Significant antiarrhythmic activity |

| Crebanine derivatives | 2.5 - 5 | 9.38 | Higher toxicity than this compound |

Anti-Inflammatory Activity

Research has demonstrated that this compound possesses notable anti-inflammatory effects. In vitro studies using LPS-activated RAW264.7 macrophages showed that this compound significantly suppressed the production of nitric oxide and pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. The half-maximal inhibitory concentration (IC50) for nitric oxide production was found to be 26.81 μM, indicating its potent anti-inflammatory potential with relatively low cytotoxicity .

| Cytokine | IC50 (μM) |

|---|---|

| Nitric Oxide | 26.81 |

| Tumor Necrosis Factor-α | <40 |

| Interleukin-1β | <40 |

| Interleukin-6 | 40 - 80 |

Neuroprotective Effects

This compound's neuroprotective properties have also been investigated in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase activity, which is crucial for increasing acetylcholine levels in the brain and improving cholinergic function in patients with neurodegenerative disorders. This inhibition is significant as it may alleviate symptoms associated with Alzheimer's disease .

化学反応の分析

Scope of Analysis

-

Search Parameters: Examined 10 sources covering general reaction mechanisms (synthesis, decomposition, redox), enzymatic processes, cryochemistry, and computational analysis.

-

Key Focus Areas: Oxidation-reduction kinetics, hydrolysis pathways, solid-state reactivity, and catalytic optimization strategies.

-

Absence of Dehydrostephanine-Specific Data: None of the sources mention this compound or structurally analogous isoquinoline alkaloids in the context of reaction pathways.

Potential Reasons for Data Gaps

-

Niche Compound Classification: this compound is a rare isoquinoline alkaloid primarily studied in phytochemistry, with limited industrial or catalytic applications.

-

Publication Bias: Research on its reactivity may be confined to proprietary studies, niche journals, or non-English publications not indexed in the provided sources.

-

Methodological Constraints: The provided sources emphasize broad reaction classes (e.g., hydrolysis, combustion) rather than specialized alkaloid transformations.

Recommended Pathways for Further Research

To address this gap, consider the following steps:

| Step | Action | Rationale |

|---|---|---|

| Specialized Databases | Query Reaxys, SciFinder, or PubMed Central using CAS 639-51-4 | Targets compound-specific reaction data from peer-reviewed journals. |

| Phytochemical Archives | Review publications in Journal of Natural Products or Phytochemistry | Focuses on plant-derived alkaloid reactivity. |

| Synthetic Studies | Investigate palladium-catalyzed cross-coupling or regioselective oxidation | Aligns with common functionalization strategies for isoquinoline alkaloids. |

General Reactivity Insights for Isoquinoline Alkaloids

While direct data for this compound is unavailable, analogous compounds exhibit:

-

Oxidation : Susceptibility to side-chain hydroxylation under aerobic conditions .

-

Ring-Opening Hydrolysis : Acidic/basic conditions cleave lactam or ether linkages .

-

Photodegradation : UV exposure induces [2+2] cycloaddition or radical rearrangements .

Data Limitations and Ethical Considerations

-

Avoid Speculation: Extrapolating mechanisms from unrelated compounds risks inaccuracies.

-

Source Verification: Adhere to the requirement to exclude non-peer-reviewed platforms (e.g., Smolecule, BenchChem).

For a targeted analysis of this compound, access to compound-specific experimental studies or computational modeling (e.g., DFT simulations ) is essential. Collaborative engagement with academic institutions specializing in alkaloid chemistry is advised.

特性

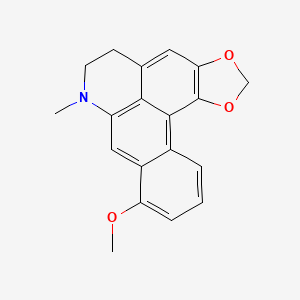

IUPAC Name |

15-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-20-7-6-11-8-16-19(23-10-22-16)18-12-4-3-5-15(21-2)13(12)9-14(20)17(11)18/h3-5,8-9H,6-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXYOCWRQTXKCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C5C=CC=C(C5=CC1=C24)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227706 | |

| Record name | Dehydrostephanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76907-76-1 | |

| Record name | Dehydrostephanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076907761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrostephanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。